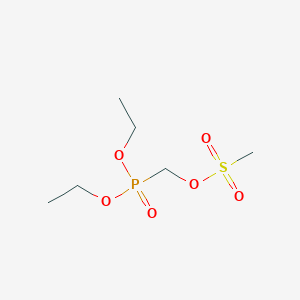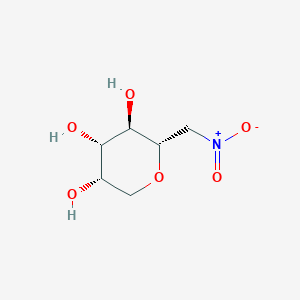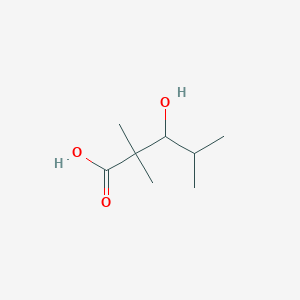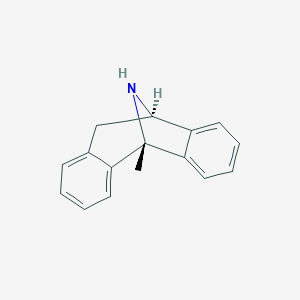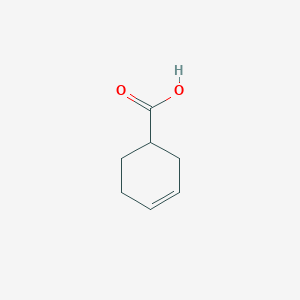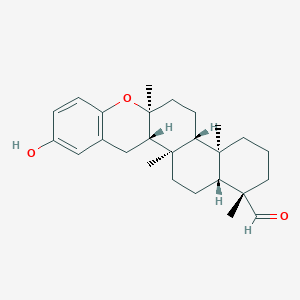
Strongylophorin-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strongylophorin-4 is a protein that has been identified in the salivary glands of the mosquito. It is a member of the odorant-binding protein (OBP) family and has been found to play a crucial role in the host-seeking behavior of mosquitoes. The protein has also been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Cancer Cell Invasion Inhibition
Strongylophorin-26, a related compound to Strongylophorin-4, has been identified as an inhibitor of cancer cell invasion. In a study on breast carcinoma cells, it was found to cause rapid cell contraction and depolarization, followed by spreading and flattening of the cells. This compound also induced a decrease in actin stress fibers and an increase in the size and number of focal adhesions, suggesting a potential role in cancer therapy by inhibiting motility and invasion of cancer cells (McHardy et al., 2005).
Anti-invasion and Cytotoxic Activity
Strongylophorine-26 has also been isolated from the marine sponge Petrosia corticata and shown to exhibit anti-invasion activity. This discovery contributes to understanding the potential therapeutic applications of meroditerpenoids like Strongylophorin-4 in cancer treatment (Warabi et al., 2004).
Oocyte Maturation Inhibition
Research on several new meroditerpenoids, including Strongylophorine-4, has shown that these compounds inhibit the maturation of starfish oocytes. This suggests a potential application in reproductive biology or developmental studies (Liu et al., 2005).
Proteasome Inhibition
Strongylophorine derivatives, closely related to Strongylophorin-4, have been identified as proteasome inhibitors. This indicates their potential use in studying proteasome functions and possibly in developing treatments for diseases where proteasome activity is a key factor (Noda et al., 2015).
Neuroprotection via Nrf2/ARE Pathway
Strongylophorine-8, another compound in the same family, has been shown to have neuroprotective effects by activating the Nrf2/ARE pathway. This suggests that compounds like Strongylophorin-4 might also have neuroprotective properties, potentially useful in treating neurological diseases (Sasaki et al., 2011).
Protein Tyrosine Phosphatase Inhibition
Strongylophorines have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a regulator in several cellular processes. This suggests that Strongylophorin-4 could be relevant in research related to cellular signaling pathways (Lee et al., 2015).
Propriétés
Numéro CAS |
125282-11-3 |
|---|---|
Nom du produit |
Strongylophorin-4 |
Formule moléculaire |
C26H36O3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(1R,2S,11S,14R,15R,19S,20R)-6-hydroxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-19-carbaldehyde |
InChI |
InChI=1S/C26H36O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,16,20-22,28H,5,8-13,15H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1 |
Clé InChI |
KIBWCMOCIQTVKZ-PZLSHCGPSA-N |
SMILES isomérique |
C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



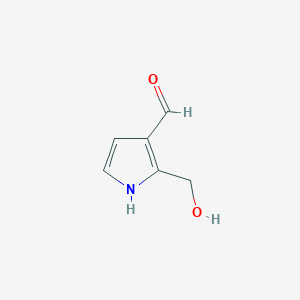
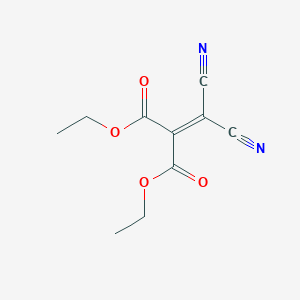
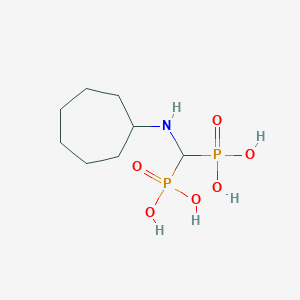
![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)
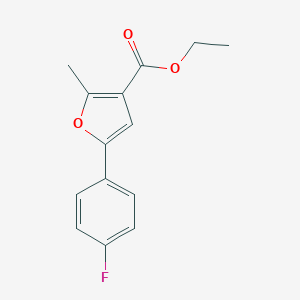
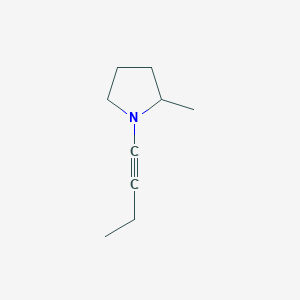

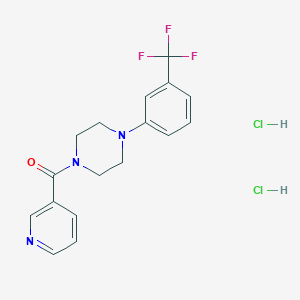
![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
